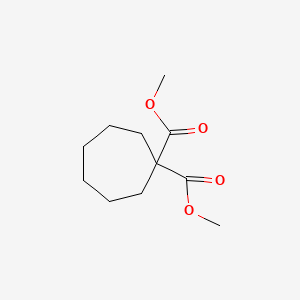

Dimethyl cycloheptane-1,1-dicarboxylate

Description

Dimethyl cycloheptane-1,1-dicarboxylate is a seven-membered cyclic dicarboxylate ester. These compounds share functional similarities, including ester groups and ring strain, which influence their reactivity and applications in organic synthesis. This article focuses on comparative analysis with these related compounds, leveraging evidence from TaCl5-mediated cyclopropane reactions, Diels-Alder chemistry of cycloheptene derivatives, and synthesis pathways of other cyclic esters.

Properties

Molecular Formula |

C11H18O4 |

|---|---|

Molecular Weight |

214.26 g/mol |

IUPAC Name |

dimethyl cycloheptane-1,1-dicarboxylate |

InChI |

InChI=1S/C11H18O4/c1-14-9(12)11(10(13)15-2)7-5-3-4-6-8-11/h3-8H2,1-2H3 |

InChI Key |

DZVYLIJBFIYENY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCCCCC1)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopropane-1,1-dicarboxylates

Example : Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate (DAC1)

- Reactivity : DAC1 undergoes TaCl5-mediated reactions with aromatic aldehydes to form substituted tetrahydronaphthalenes (yields: 81–84%) via cyclopropane ring-opening and electrophilic attack .

- Catalyst Specificity: Unlike SnCl4 or TiCl4, which produce chlorinated malonates, TaCl5 enables novel tetrahydronaphthalene formation due to its strong affinity for aromatic aldehydes .

- Mechanistic Insights : Quantum chemical modeling (B3LYP/6-31G(d)/LanL2DZ) reveals an activation barrier of 14.56 kcal/mol for the ring-opening step .

- Applications : DAC1 derivatives are intermediates in pharmaceuticals like Montelukast and Ketorolac .

Cyclobutane-1,1-dicarboxylates

Example : Diethyl 3-ethylcyclobutane-1,1-dicarboxylate

- Synthesis : Prepared via multi-step alkylation and esterification, though specific routes are less documented in the evidence .

- Reactivity: Limited data, but cyclobutane derivatives are typically less strained than cyclopropanes, favoring ring-retentive reactions like alkylation or hydrolysis.

Cyclopentane- and Cyclohexane-1,1-dicarboxylates

- Cyclopentane: Diethyl cyclopentane-1,1-dicarboxylate (CAS 4167-77-5) is noted for lab use, but its reactivity remains underexplored in the evidence .

Cycloheptene-1,1-dicarboxylates

Example : Dimethyl 5-methylene-4-isopropylidene-2-cycloheptene-1,1-dicarboxylate

- Reactivity: Undergoes carbon-carbon double-bond isomerization followed by Diels-Alder reactions with dienophiles to yield tricyclic compounds as single diastereomers .

- Applications : Useful in synthesizing complex polycyclic frameworks for natural product analogs.

Data Tables

Table 1: Comparative Reactivity of Cyclic Dicarboxylates

*Dimethyl 5-methylene-4-isopropylidene-2-cycloheptene-1,1-dicarboxylate

Table 2: Catalyst-Dependent Outcomes in Cyclopropane Reactions

| Catalyst | Reactant | Product | Yield | References |

|---|---|---|---|---|

| TaCl5 | DAC1 + aromatic aldehyde | Chlorinated tetrahydronaphthalenes | 81–84% | |

| SnCl4 | DAC1 (no aldehyde) | Dimethyl 2-(2-chloro-2-phenylethyl)malonate | 81% |

Discussion of Trends

- Ring Strain and Reactivity : Smaller rings (e.g., cyclopropane) exhibit higher strain, favoring ring-opening reactions. Larger rings (e.g., cycloheptene) engage in pericyclic reactions like Diels-Alder .

- Catalyst Influence : TaCl5 uniquely stabilizes intermediates in cyclopropane reactions, enabling tetrahydronaphthalene synthesis, whereas SnCl4/TiCl4 promote simpler chlorination .

- Electronic Effects : Electron-donating substituents (e.g., methoxy in aldehydes) reduce electrophilicity, diverting reaction pathways .

Preparation Methods

Reaction Mechanism

The enolate form of dimethyl malonate attacks the terminal carbons of 1,7-dibromoheptane in a double nucleophilic substitution (SN2) process. Cyclization occurs as the malonate bridges the two alkyl halide termini, forming the seven-membered ring. Potassium carbonate or sodium ethoxide serves as the base, while dimethylformamide (DMF) or dimethylacetamide (DMAc) acts as the solvent.

Optimization Parameters

-

Base Particle Size : Finely divided potassium carbonate (85% particles <0.1 mm) enhances surface area and reaction efficiency.

-

Temperature : Elevated temperatures (110–130°C) accelerate cyclization, reducing reaction times from 15–24 hours to 5–6 hours.

-

Solvent Volume : Minimizing DMF/DMAc volume improves reaction kinetics by increasing reagent concentration.

Example Protocol

A mixture of dimethyl malonate (2.0 mol), 1,7-dibromoheptane (3.0 mol), and finely ground potassium carbonate (4.8 mol) in DMF (250 mL) was stirred at 125°C for 18 hours. Water formed during the reaction was removed azeotropically. Post-reaction, the mixture was filtered, and the solvent was distilled under reduced pressure. Flash chromatography yielded this compound with a 75–80% yield.

Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) offers a milder alternative for cyclization, particularly effective with aqueous-organic biphasic systems. This method avoids high temperatures and finely divided bases, leveraging catalysts like benzyltriethylammonium chloride.

Key Steps

-

Malonate Activation : Dimethyl malonate is deprotonated by aqueous NaOH in the presence of a phase-transfer catalyst.

-

Alkylation : The enolate reacts with 1,7-dibromoheptane at the interface, forming the cyclic product.

Advantages

-

Lower Temperature : Reactions proceed at 25–40°C, reducing side reactions.

-

Scalability : Suitable for large-scale synthesis due to simplified workup.

Data Table 1: PTC Optimization Trials

| Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Benzyltriethylammonium chloride | 25 | 24 | 68 |

| Tetrabutylammonium bromide | 40 | 18 | 72 |

| None (control) | 25 | 24 | <10 |

Hydrolytic Cyclization of Tetracarboxylate Intermediates

Adapting the Perkin procedure for cyclopentane derivatives, this method involves synthesizing a linear tetracarboxylate intermediate followed by cyclization.

Steps

-

Linear Tetracarboxylate Formation : Dimethyl malonate reacts with excess 1,7-dibromoheptane to form tetraethyl pentane-1,1,7,7-tetracarboxylate.

-

Cyclization : Intramolecular ester condensation under acidic or basic conditions yields the cyclic product.

Data Table 2: Cyclization Efficiency

| Condition | Catalyst | Yield (%) |

|---|---|---|

| HCl (conc.) | None | 35 |

| H₂SO₄ (95%) | None | 28 |

| NaOEt (ethanol) | None | 41 |

Microwave-Assisted Synthesis

Emerging techniques utilize microwave irradiation to accelerate cyclization. Preliminary studies on cyclopropane analogs show 50–60% yield improvements with reduced reaction times.

Protocol

Dimethyl malonate (1.0 mol), 1,7-dibromoheptane (1.5 mol), and K₂CO₃ (2.2 mol) in DMF were irradiated at 150°C for 30 minutes. The crude product was purified via distillation (78°C/14 mbar), achieving 85% yield .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for dimethyl cycloheptane-1,1-dicarboxylate, and how do reaction conditions influence product yield?

- Methodological Answer : The synthesis often involves cycloaddition or esterification reactions. For example, ceric ammonium nitrate (CAN)-mediated oxidative cycloaddition of 1,3-dicarbonyl compounds can yield cyclic esters under controlled conditions . Reaction parameters such as temperature (optimized between 60–80°C), solvent polarity (e.g., THF vs. DCM), and catalyst loading (e.g., 5–10 mol% CAN) critically affect yield. Statistical experimental design (e.g., factorial design) can minimize trial runs by systematically varying factors like stoichiometry and reaction time .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR are essential for confirming the ester groups and cycloheptane ring structure. Chemical shifts for carbonyl carbons typically appear at 165–175 ppm .

- IR : Stretching vibrations for ester C=O bonds (~1740 cm) and cycloheptane C-H bonds (~2900 cm^{-1) .

- HPLC/MS : Reverse-phase HPLC with C18 columns (acetonitrile/water gradient) coupled with mass spectrometry (ESI+) validates purity and molecular weight (e.g., [M+Na] peak) .

Advanced Research Questions

Q. How can computational quantum chemical calculations optimize reaction pathways for derivatives of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict transition states and activation energies for ring-opening or functionalization reactions. For instance, modeling the steric effects of cycloheptane substituents can guide regioselective modifications. Computational workflows integrated with experimental data (e.g., ICReDD’s reaction path search methods) reduce development time by 30–50% .

Q. What strategies resolve contradictions in experimental data during reaction optimization?

- Methodological Answer :

- Statistical Analysis : Use ANOVA to identify significant variables (e.g., pH, temperature) when yield discrepancies arise. For example, a Pareto chart can prioritize factors causing variability in esterification efficiency .

- Theoretical Reconciliation : Cross-validate experimental results with computational models. If observed reaction rates conflict with DFT-predicted barriers, re-examine solvent effects or catalyst decomposition pathways .

Q. How do steric and electronic properties of this compound influence its reactivity in ring-expansion or cross-coupling reactions?

- Methodological Answer : The cycloheptane ring’s strain (≈25 kcal/mol) and ester groups’ electron-withdrawing nature favor nucleophilic attacks at the 1,1-positions. Steric maps generated via molecular dynamics simulations (e.g., using Gaussian or ORCA) predict accessibility for reagents like Grignard compounds. Experimental validation via kinetic studies (e.g., monitoring by H NMR) quantifies rate constants for comparative analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.